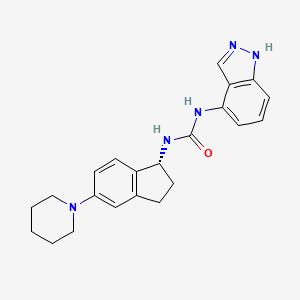
(R)-1-(1H-indazol-4-yl)-3-(5-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-795614 is a compound known for its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a ligand-gated nonselective cation channel that integrates various pain stimuli such as endogenous lipids, capsaicin, heat, and low pH . A-795614 has been studied for its potential in blocking pain signals, particularly in conditions involving chronic inflammatory pain .
Chemical Reactions Analysis
A-795614 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A-795614 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study TRPV1 antagonists and their interactions with other molecules.
Biology: It helps in understanding the role of TRPV1 receptors in pain signaling and other physiological processes.
Mechanism of Action
A-795614 exerts its effects by blocking the TRPV1 receptors, which are involved in pain signaling. The compound inhibits the capsaicin-induced calcium flux into cells expressing recombinant human TRPV1 . This blockage prevents the activation of pain pathways, thereby reducing pain sensation. The molecular targets include TRPV1 receptors in both the peripheral and central nervous systems .
Comparison with Similar Compounds
A-795614 is compared with other TRPV1 antagonists such as A-784168. Both compounds have similar in vitro potency but differ in their ability to penetrate the central nervous system. A-784168 has good central nervous system penetration, making it more potent in models of central sensitization compared to A-795614, which has poor central nervous system penetration . This difference highlights the uniqueness of A-795614 in targeting peripheral TRPV1 receptors without significant central nervous system effects .
Similar Compounds
- A-784168
- Capsaicin (agonist for TRPV1)
- Resiniferatoxin (agonist for TRPV1)
Properties
Molecular Formula |
C22H25N5O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(1H-indazol-4-yl)-3-[(1R)-5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]urea |
InChI |
InChI=1S/C22H25N5O/c28-22(24-19-5-4-6-21-18(19)14-23-26-21)25-20-10-7-15-13-16(8-9-17(15)20)27-11-2-1-3-12-27/h4-6,8-9,13-14,20H,1-3,7,10-12H2,(H,23,26)(H2,24,25,28)/t20-/m1/s1 |
InChI Key |
SVYGRCSOIPQXGO-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)NC4=CC=CC5=C4C=NN5 |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(CC3)NC(=O)NC4=CC=CC5=C4C=NN5 |
Synonyms |
A 795614 A-795614 A795614 N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


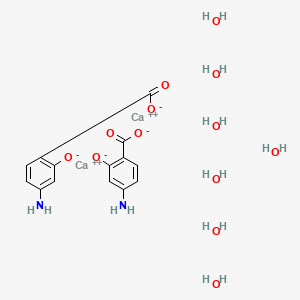
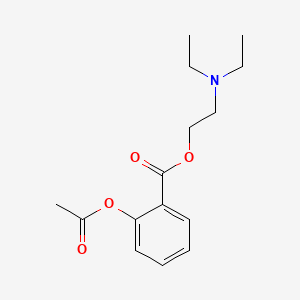
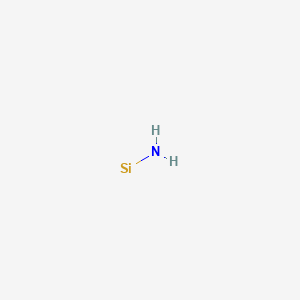
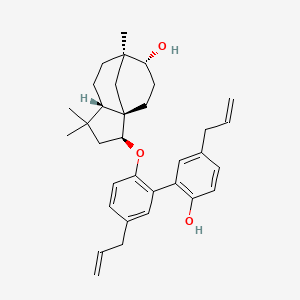

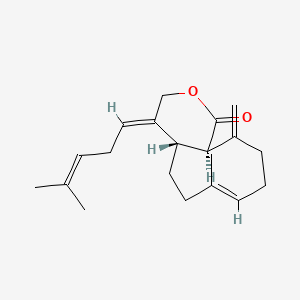
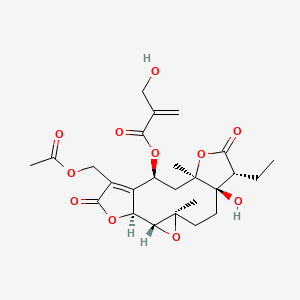
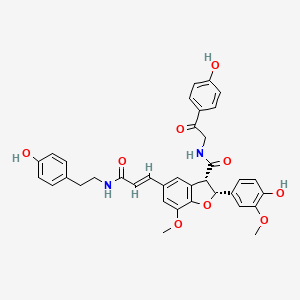

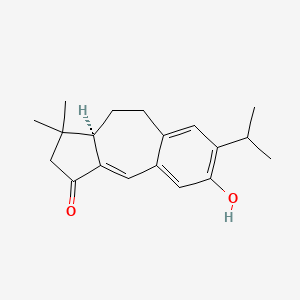
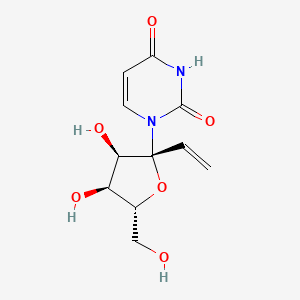
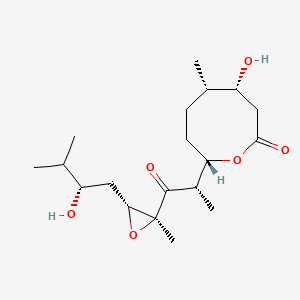
![(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1250363.png)

